Thiepane-2-thione

Description

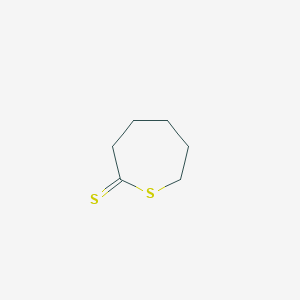

Thiepane-2-thione (IUPAC name: azepane-2-thione) is a seven-membered heterocyclic compound containing a sulfur atom in the ring and a thione (C=S) functional group at the 2-position. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.221 g/mol (CAS: 7203-96-5) . Structurally, it is characterized by a saturated azepane backbone modified with a thione group, which confers unique electronic and reactivity properties. Thiepane-2-thione is utilized in synthetic chemistry as a precursor for conducting materials, such as tetrathiafulvalenes, via coupling reactions .

Properties

CAS No. |

566895-13-4 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

thiepane-2-thione |

InChI |

InChI=1S/C6H10S2/c7-6-4-2-1-3-5-8-6/h1-5H2 |

InChI Key |

YFUUHBWCXWRGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=S)SCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepane-2-thione can be synthesized through several methods, including the acylation of thiols (thiolation) and the use of thioesterification reactions. One common method involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as TFFH . Another approach is the one-pot synthesis involving isothiocyanates and amines in the presence of phase transfer catalysts .

Industrial Production Methods: Industrial production of thiepane-2-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Thiepane-2-thione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.

Substitution: Thiepane-2-thione can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of thiepane-2-thione.

Scientific Research Applications

Thiepane-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Thiepane-2-thione derivatives have shown potential as enzyme inhibitors and antimicrobial agents

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiepane-2-thione involves its interaction with molecular targets such as enzymes and proteins. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The sulfur atoms in its structure play a crucial role in forming interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Thiepane-2-thione’s properties and applications, it is critical to compare it with structurally analogous thione-containing heterocycles. Below is a detailed analysis of key compounds:

Azepane-2-thione vs. Thiepane-2-thione

- Structural Differences :

- Thiepane-2-thione : A seven-membered ring with one sulfur atom in the ring and a thione group.

- Azepane-2-thione : A seven-membered ring with one nitrogen atom in the ring and a thione group.

- Synthesis :

- Applications :

1,3-Thiazinane-2-thione

- Structure : A six-membered ring containing two sulfur atoms and a thione group.

- Synthesis : Prepared via nucleophilic substitution reactions, such as the reaction of 1,3-thiazinane-2-thione with chlorinated aromatic compounds in the presence of K₂CO₃ .

Thiazole-2(3H)-thione and 2-Thiazolidinethione

- Structure : Five-membered rings with one sulfur and one nitrogen atom (thiazole) or two sulfur atoms (thiazolidine).

- Synthesis :

- Applications :

Imidazolidine-2-thione

- Structure : A five-membered ring with two nitrogen atoms and a thione group.

- Synthesis: Typically involves reactions of α-aminoketones with phenylisothiocyanate or cyclization of thioureas .

- Applications: Notable for antitumor and antimicrobial activities .

Comparative Data Table

Key Research Findings

- Reactivity : Thiepane-2-thione’s sulfur-rich structure enables cross-coupling reactions (e.g., with triethyl phosphite) to form conductive materials, a property less observed in nitrogen-containing analogs like azepane-2-thione .

- Biological Activity : Smaller rings (e.g., thiazole-2-thiones) exhibit stronger bioactivity due to higher ring strain and electrophilicity of the thione group .

- Synthetic Complexity : Thiepane-2-thione requires multi-step synthesis , whereas imidazolidine-2-thiones and thiazolidinethiones are more accessible via one-pot methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.